molecular formula C16H24ClNOS B12779856 O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride CAS No. 5435-04-1

O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride

Katalognummer: B12779856
CAS-Nummer: 5435-04-1
Molekulargewicht: 313.9 g/mol
InChI-Schlüssel: GKQYENPIIUQGPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride: is a chemical compound with a complex structure, often used in various scientific research applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride typically involves the reaction of 2-methylpiperidine with propyl thiobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The product is then purified and converted into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Methylpiperidino)propyl benzoate hydrochloride
  • 3-(2-Methylpiperidino)propyl 3,4-dichlorobenzoate
  • 1-Phenyl-3-(1-piperidinyl)propyl benzoate hydrochloride

Uniqueness

O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds.

Eigenschaften

5435-04-1

Molekularformel

C16H24ClNOS

Molekulargewicht

313.9 g/mol

IUPAC-Name

O-[3-(2-methylpiperidin-1-yl)propyl] benzenecarbothioate;hydrochloride

InChI

InChI=1S/C16H23NOS.ClH/c1-14-8-5-6-11-17(14)12-7-13-18-16(19)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H

InChI-Schlüssel

GKQYENPIIUQGPC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1CCCOC(=S)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.